molecular formula C6H11ClF2 B8055668 1-Chloro-2,2-difluoro-3,3-dimethyl-butane

1-Chloro-2,2-difluoro-3,3-dimethyl-butane

Cat. No.: B8055668
M. Wt: 156.60 g/mol
InChI Key: ZRNLIZVLPUGKSC-UHFFFAOYSA-N
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Description

1-Chloro-2,2-difluoro-3,3-dimethyl-butane is an organic compound that belongs to the class of halogenated alkanes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a butane backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,2-difluoro-3,3-dimethyl-butane typically involves the halogenation of 2,2-difluoro-3,3-dimethyl-butane. This can be achieved through the reaction of 2,2-difluoro-3,3-dimethyl-butane with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2-difluoro-3,3-dimethyl-butane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of alcohols or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-Chloro-2,2-difluoro-3,3-dimethyl-butane has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,2-difluoro-3,3-dimethyl-butane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electronegative chlorine and fluorine atoms makes the compound reactive towards nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,2-difluoro-3-methyl-butane: Similar structure but with one less methyl group.

    1-Bromo-2,2-difluoro-3,3-dimethyl-butane: Bromine atom instead of chlorine.

    1-Chloro-2,2-difluoro-3,3-dimethyl-pentane: Longer carbon chain.

Uniqueness

1-Chloro-2,2-difluoro-3,3-dimethyl-butane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. The combination of halogens in this compound allows for selective reactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

1-chloro-2,2-difluoro-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF2/c1-5(2,3)6(8,9)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNLIZVLPUGKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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